molecular formula C14H12N2O3 B501314 N-(pyridin-3-ylmethyl)-1,3-benzodioxole-5-carboxamide CAS No. 349114-03-0

N-(pyridin-3-ylmethyl)-1,3-benzodioxole-5-carboxamide

Cat. No.: B501314
CAS No.: 349114-03-0
M. Wt: 256.26g/mol
InChI Key: ZXUNOMDWKHCOLC-UHFFFAOYSA-N
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Description

N-(pyridin-3-ylmethyl)-1,3-benzodioxole-5-carboxamide is a compound that features a pyridylmethyl group attached to a benzodioxole ring system. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The unique structure of this compound allows it to interact with different molecular targets, making it a valuable subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridin-3-ylmethyl)-1,3-benzodioxole-5-carboxamide typically involves the reaction of 3-pyridylmethylamine with 1,3-benzodioxole-5-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane (DCM) and are conducted at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-3-ylmethyl)-1,3-benzodioxole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (KMnO4, CrO3), reducing agents (LiAlH4), and nucleophiles (amines, thiols). The reactions are typically conducted under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound .

Scientific Research Applications

N-(pyridin-3-ylmethyl)-1,3-benzodioxole-5-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(pyridin-3-ylmethyl)-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action include signal transduction and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(pyridin-3-ylmethyl)-1,3-benzodioxole-5-carboxamide include:

Uniqueness

This compound is unique due to its specific combination of the pyridylmethyl and benzodioxole moieties. This unique structure allows it to exhibit distinct chemical and biological properties compared to other similar compounds. Its ability to interact with a wide range of molecular targets makes it a versatile compound for various applications .

Properties

CAS No.

349114-03-0

Molecular Formula

C14H12N2O3

Molecular Weight

256.26g/mol

IUPAC Name

N-(pyridin-3-ylmethyl)-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C14H12N2O3/c17-14(16-8-10-2-1-5-15-7-10)11-3-4-12-13(6-11)19-9-18-12/h1-7H,8-9H2,(H,16,17)

InChI Key

ZXUNOMDWKHCOLC-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NCC3=CN=CC=C3

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NCC3=CN=CC=C3

Origin of Product

United States

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